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molecular formula C9H8ClNO3 B8469668 [(4-Chlorobenzylidene amino)oxy] acetic acid

[(4-Chlorobenzylidene amino)oxy] acetic acid

Cat. No. B8469668
M. Wt: 213.62 g/mol
InChI Key: XDAGIYLKQAPEQR-UHFFFAOYSA-N
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Patent
US04071686

Procedure details

4.2 g of 4-chlorobenzaldehyde and 3.3 g of hemihydrochloride of amino-oxyacetic acid were dissolved in 50 ml of 90% ethanol. The solution was mixed with 7.4 g of sodium acetate and then refluxed for 20 minutes. The reaction mixture was subsequently concentrated by evaporation in a vacuum. After an excess of 2N sodium hydroxide had been added, the residue was twice extracted with ether, after which the remaining aqueous solution was acidified with 2N hydrochloric acid and again extracted twice with ether. The latter ethereal solution was washed twice with water, then dried over anhydrous sodium sulfate and subsequently concentrated by evaporation. The residue was crystallized from a mixture of ether and petroleum ether, then from highly dilute ethanol and ultimately twice from a mixture of benzene and petroleum ether. The substance obtained melted at 121°-123° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].C([O-])(=O)C.[Na+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated by evaporation in a vacuum
ADDITION
Type
ADDITION
Details
After an excess of 2N sodium hydroxide had been added
EXTRACTION
Type
EXTRACTION
Details
the residue was twice extracted with ether
EXTRACTION
Type
EXTRACTION
Details
again extracted twice with ether
WASH
Type
WASH
Details
The latter ethereal solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of ether and petroleum ether
ADDITION
Type
ADDITION
Details
from highly dilute ethanol and ultimately twice from a mixture of benzene and petroleum ether
CUSTOM
Type
CUSTOM
Details
The substance obtained melted at 121°-123° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=NOCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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